molecular formula C15H14F3NO B12092077 1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine

1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B12092077
M. Wt: 281.27 g/mol
InChI Key: OSDNGFMFWBUEOS-UHFFFAOYSA-N
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Description

1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine is a substituted biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4'-position of the biphenyl system and an ethanamine (-CH₂CH₂NH₂) moiety at the 4-position.

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

1-[4-[4-(trifluoromethoxy)phenyl]phenyl]ethanamine

InChI

InChI=1S/C15H14F3NO/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)20-15(16,17)18/h2-10H,19H2,1H3

InChI Key

OSDNGFMFWBUEOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine typically involves several steps:

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

Chemical Reactions Analysis

1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions:

    Types of Reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine with structurally related biphenyl-ethanamine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine 4'-OCF₃, 4-CH₂CH₂NH₂ C₁₅H₁₄F₃NO ~299.28 (estimated) Enhanced metabolic stability; potential use in drug discovery (e.g., CNS agents or enzyme inhibitors).
1-([1,1'-Biphenyl]-4-yl)ethanamine 4-CH₂CH₂NH₂ C₁₄H₁₅N 197.28 Low solubility in water; used as an intermediate in synthesis of bioactive molecules.
1-(4-(4-Fluorophenoxy)phenyl)ethanamine 4-(4-Fluorophenoxy), 4-CH₂CH₂NH₂ C₁₄H₁₄FNO 243.27 Fluorinated phenoxy group improves lipophilicity; explored in antimicrobial or anticancer research.
1-(4-(4-Bromophenoxy)phenyl)ethanamine 4-(4-Bromophenoxy), 4-CH₂CH₂NH₂ C₁₄H₁₄BrNO 292.17 Bromine substitution enhances halogen bonding; used in materials science or as a synthetic precursor.
(S)-1-[4-(Trifluoromethyl)phenyl]ethanamine hydrochloride 4-CF₃, 4-CH₂CH₂NH₂ (chiral center) C₈H₁₁BrClN 236.54 Chiral amine with applications in asymmetric synthesis; trifluoromethyl group increases electron deficiency.

Key Observations:

Substituent Effects: Trifluoromethoxy (-OCF₃): Introduces strong electron-withdrawing effects, improving resistance to oxidative metabolism compared to non-fluorinated analogs. This group also enhances lipid membrane permeability . Halogen Substituents (e.g., Br, F): Increase molecular weight and polarizability, facilitating interactions with biological targets (e.g., enzyme active sites) . Chiral Centers: Compounds like (S)-1-[4-(trifluoromethyl)phenyl]ethanamine are critical for enantioselective drug design, as seen in neurotransmitter analogs .

Physicochemical Trends: Trifluoromethoxy and bromophenoxy substitutions increase molar mass and density compared to the parent biphenyl-ethanamine. Boiling points correlate with molecular weight; halogenated derivatives generally exhibit higher thermal stability .

Applications: Drug Discovery: The trifluoromethoxy derivative’s stability makes it suitable for CNS-targeting agents or protease inhibitors . Material Science: Bromophenoxy analogs are utilized in liquid crystals or organic semiconductors due to halogen-mediated π-π stacking .

Notes and Limitations

  • Direct data on 1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine are sparse; properties are inferred from analogs.
  • Contradictions in hazard classifications exist (e.g., some analogs are labeled irritants, others as aquatic toxins), emphasizing the need for compound-specific safety assessments .

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